2,6-Diiodophenol

Übersicht

Beschreibung

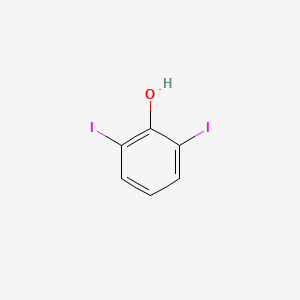

2,6-Diiodophenol is an organoiodine compound with the molecular formula C₆H₄I₂O. It is a derivative of phenol where two iodine atoms are substituted at the 2 and 6 positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Diiodophenol can be synthesized through the iodination of phenol. A common method involves the use of iodine and hydrogen peroxide in water, which provides a simple and selective reaction under mild conditions . The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + 2\text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_3\text{I}_2\text{OH} + 2\text{HI} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves the Suzuki-Miyaura coupling reaction, where a boronic acid and a 2,6-dihalogenphenol are coupled in the presence of a palladium catalyst . This method is preferred for its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Diiodophenol undergoes various chemical reactions, including:

Electrophilic Substitution: The iodine atoms can be replaced by other substituents through electrophilic substitution reactions.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.

Common Reagents and Conditions:

Electrophilic Substitution: Iodine, bromine, or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Formation of various substituted phenols.

Oxidation: Formation of 2,6-diiodoquinone.

Reduction: Formation of 2,6-diiodohydroquinone.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Biological Activity

- Aerobic Glycolysis Stimulation : Research indicates that 2,6-diiodophenol acts as a potent stimulant of aerobic glycolysis in intact cells without depressing oxygen uptake. This property suggests potential applications in metabolic studies and therapeutic interventions related to energy metabolism .

2. Toxicology Studies

- Toxicity Assessment : A study on the toxicity of various phenolic compounds found that this compound exhibited lower toxicity compared to its derivative, 4-chloro-2,6-diiodophenol, which showed significant larvicidal activity against Aedes aegypti larvae with an LC50 value of 88.34 mg/L for this compound . This information is crucial for evaluating environmental impacts and safety in agricultural applications.

3. Radiopaque Applications

- Biomedical Uses : The compound has been incorporated into radiopaque polyurethanes used in medical devices. These materials allow for X-ray visibility during post-operative assessments, enhancing the monitoring of implanted devices . The iodinated polyurethane demonstrated excellent biocompatibility and thermal stability, making it suitable for various biomedical applications.

Industrial Applications

1. Pharmaceutical Industry

- Diagnostic Uses : A compound bearing two 2,6-diiodophenyl groups has been developed for predicting adverse effects caused by iodine-containing drugs, particularly in patients with iodine allergies. This application is vital for improving patient safety during diagnostic imaging procedures involving iodinated contrast media .

2. Quality Control Standards

- Analytical Chemistry : In pharmaceutical manufacturing, this compound serves as a reference standard for quantifying impurities in formulations such as levothyroxine. Its presence helps ensure the safety and efficacy of these critical medications.

Wirkmechanismus

The mechanism of action of 2,6-Diiodophenol involves its interaction with molecular targets through its phenolic and iodine groups. The phenolic group can form hydrogen bonds and participate in redox reactions, while the iodine atoms can engage in halogen bonding and electrophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

- 2-Iodophenol

- 4-Iodophenol

- 2,4-Diiodophenol

- 2,6-Diiodo-4-nitrophenol

Comparison: 2,6-Diiodophenol is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other iodophenols, it exhibits distinct electrophilic substitution patterns and has specific applications in synthetic chemistry and industrial processes .

Biologische Aktivität

2,6-Diiodophenol (C₆H₄I₂O) is a halogenated phenolic compound that has garnered interest due to its potential biological activities, particularly in the fields of toxicology and antimicrobial applications. This article delves into the biological activity of this compound, focusing on its toxicity, larvicidal effects, and potential applications as a disinfectant.

This compound is characterized by its two iodine substituents on the aromatic ring, which significantly influence its chemical behavior and biological interactions. The compound's structure can be represented as follows:

Toxicity and Larvicidal Activity

Research has demonstrated that this compound exhibits varying degrees of toxicity against different biological organisms. A study focused on the larvicidal effects of phenolic compounds against Aedes aegypti, the mosquito vector for dengue fever, revealed significant findings:

- Toxicity Assessment : The LC50 (lethal concentration for 50% of the population) for this compound was found to be 88.34 mg/L , indicating a moderate level of toxicity compared to other compounds tested. For instance, 4-chloro-2,6-diiodophenol had an LC50 of 11.53 mg/L , demonstrating substantially higher toxicity .

- Behavioral Observations : In bioassays, larvae exposed to this compound showed reduced movement shortly after exposure. However, after 24 hours, control groups exhibited normal activity levels while those exposed to the compound remained lethargic or exhibited little movement .

- Solubility Issues : The low solubility of this compound contributed to variability in toxicity results across trials. This factor complicates its application as a larvicide since higher concentrations are required for effective action .

Study on Mosquito Larvae

In a controlled laboratory setting, researchers evaluated the effectiveness of various phenolic compounds against Aedes aegypti larvae:

| Compound | LC50 (mg/L) | Observed Effects |

|---|---|---|

| This compound | 88.34 | Reduced movement; lethargy |

| 4-Chloro-2,6-diiodophenol | 11.53 | High mortality; rapid lethargy |

This table summarizes the key findings from the study that highlight the relative efficacy of these compounds against mosquito larvae .

Antimicrobial Efficacy Study

Another study investigated the antimicrobial properties of halogenated phenolic compounds:

| Compound | Efficacy (relative to PCMX) | Pathogens Tested |

|---|---|---|

| 2,6-Dichlorobenzoquinone | 9.0–22 times | E. coli, S. aureus, C. albicans, MS2 |

| This compound | Not specifically tested | N/A |

While direct data on this compound was not available in this context, it is suggested that similar compounds may exhibit comparable antimicrobial properties .

Eigenschaften

IUPAC Name |

2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGBDTCTVUUNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-54-0 | |

| Record name | 2,6-diiodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the insecticidal properties of 2,6-Diiodophenol?

A1: Research suggests that this compound and its derivative, 4-chloro-2,6-diiodophenol, demonstrate larvicidal activity against Aedes aegypti mosquitos. [] While less toxic than the organophosphate insecticide Temephos®, both compounds effectively controlled Aedes aegypti larvae, highlighting their potential as environmentally safer alternatives. []

Q2: How does the structure of this compound impact its interaction with biological targets?

A2: A study investigated the binding affinity of a macrocyclic bis-Pt(II) metallohost towards various iodinated aromatic compounds, including this compound. [] The metallohost exhibited exceptionally high affinity for this compound, attributed to "side-on" iodine⋅⋅⋅aromatic-plane interactions and π-π stacking. [] This specific interaction highlights how the structural features of this compound contribute to its strong binding affinity with specific targets.

Q3: What are the applications of this compound in material science?

A3: this compound serves as a precursor for synthesizing X-ray shielding materials. [, , ] By incorporating this compound into the polymer backbone, researchers created radiopaque polyurethane elastomers. [, ] These materials exhibit desirable properties like flexibility and rubbery texture, making them suitable for applications requiring X-ray shielding, such as medical imaging equipment and protective gear in nuclear facilities. [, , ]

Q4: How can this compound be synthesized?

A4: A patented process describes the efficient iodination of phenol derivatives to produce 2-iodophenol or this compound derivatives. [] The method involves reacting a phenol derivative with molecular iodine in the presence of pyridine and an oxidizing agent, such as hydrogen peroxide or iodic acid. [] This process eliminates the need for iodine recovery, making it cost-effective and yielding high-quality products. []

Q5: Are there any concerns regarding the toxicity of this compound?

A5: While this compound shows promise in various applications, evaluating its potential toxicity is crucial. One study investigated the toxicity of this compound and its derivative, 4-chloro-2,6-diiodophenol, on Aedes aegypti larvae and Artemia salina. [] While effective as larvicides, understanding their broader toxicological impact on non-target organisms and the environment is essential for responsible application. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.